molecular formula C25H26N2O5 B2975459 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one CAS No. 898457-02-8

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one

Cat. No.: B2975459
CAS No.: 898457-02-8
M. Wt: 434.492
InChI Key: LITWHXFCNDLYNP-UHFFFAOYSA-N
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Description

2-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one (CAS 898457-02-8) is a complex synthetic compound with a molecular formula of C25H26N2O5 and a molecular weight of 434.48 g/mol . Its structure integrates three pharmaceutically significant moieties: a 2-methoxyphenylpiperazine, a 4-pyranone core, and a phenacyl ether side chain. The 2-methoxyphenylpiperazine group is a well-known pharmacophore in medicinal chemistry, frequently associated with high affinity for central nervous system receptors. Scientific literature indicates that compounds featuring this specific arylpiperazine scaffold show notable potential as ligands for key neurological targets, including serotonin (5-HT1A) and alpha1-adrenergic receptors . This suggests the compound is a valuable chemical tool for probing receptor function and signal transduction pathways in the context of neurological and psychiatric disorder research. The piperazine ring provides a basic nitrogen center that can interact with receptor binding sites, while the pyranone and phenacyl groups contribute to the molecule's overall geometry, electronic distribution, and metabolic profile, making it a versatile intermediate or lead compound for further chemical optimization. This product is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers can leverage this compound in hit-to-lead campaigns, as a building block in combinatorial chemistry, or as a reference standard in binding assays and functional studies to explore its specific mechanism of action and pharmacokinetic properties.

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-phenacyloxypyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5/c1-30-24-10-6-5-9-21(24)27-13-11-26(12-14-27)16-20-15-22(28)25(18-31-20)32-17-23(29)19-7-3-2-4-8-19/h2-10,15,18H,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITWHXFCNDLYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

  • Piperazine moiety : Known for its diverse pharmacological properties, including antidepressant and anxiolytic effects.
  • Pyranone core : Often associated with anti-inflammatory and anticancer activities.
  • Phenylethoxy group : Enhances lipophilicity, potentially improving bioavailability.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antidepressant Effects : The piperazine component may interact with serotonin and dopamine receptors, contributing to mood regulation.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction.
  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, indicating potential as an antibacterial agent.

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin receptors) may underlie its antidepressant effects.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer cell metabolism.
  • Membrane Disruption : Antimicrobial activity may result from the disruption of bacterial cell membranes.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of the compound:

Study FocusMethodologyFindings
Antidepressant ActivityCell line assaysSignificant reduction in cell viability at high concentrations.
Anticancer ActivityMTT assay on cancer cell linesInduced apoptosis in breast and lung cancer cells.
Antimicrobial TestingDisk diffusion methodEffective against Staphylococcus aureus and Escherichia coli.

Case Studies

  • Antidepressant Activity : A study published in Pharmacology Reports demonstrated that the compound significantly reduced depressive-like behavior in rodent models, suggesting a potential for clinical application in mood disorders .
  • Anticancer Properties : Research highlighted in Cancer Letters indicated that treatment with this compound resulted in a dose-dependent decrease in tumor size in xenograft models, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the compound exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs, as derived from the evidence:

Compound Name Piperazine Substituent Pyran-4-one Substituent Molecular Formula Molecular Weight Key Features
Target Compound : 2-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-5-(2-oxo-2-phenylethoxy)-4H-pyran-4-one 2-Methoxyphenyl 2-Oxo-2-phenylethoxy Not explicitly stated Estimated ~439.5* Arylpiperazine with methoxy group; phenylethoxy enhances lipophilicity
Analog 1 : 2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-(1-phenylethoxy)-4H-pyran-4-one Furan-2-carbonyl 1-Phenylethoxy C22H23N3O5 408.4 Furan carbonyl may improve metabolic stability; phenylethoxy increases bulk
Analog 2 : 5-(2-(Azepan-1-yl)-2-oxoethoxy)-2-((4-benzylpiperazin-1-yl)methyl)-4H-pyran-4-one Benzyl 2-(Azepan-1-yl)-2-oxoethoxy C25H33N3O4 439.5 Azepan ring introduces conformational flexibility; benzyl group may enhance CNS penetration
Analog 3 : 2-((4-Benzylpiperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one Benzyl 4-Nitrobenzyloxy C24H25N3O5 435.5 Nitro group enhances electron-withdrawing effects; may influence receptor binding affinity
Analog 4 : 2-((4-(Furan-2-carbonyl)piperazin-1-yl)methyl)-5-((4-nitrobenzyl)oxy)-4H-pyran-4-one Furan-2-carbonyl 4-Nitrobenzyloxy C22H21N3O7 439.4 Combines furan carbonyl (metabolic stability) with nitrobenzyl (electronic effects)

Key Observations:

Piperazine Substituents: The 2-methoxyphenyl group in the target compound contrasts with furan-carbonyl (Analog 1, 4) and benzyl (Analog 2, 3) substituents. Furan-carbonyl substituents (Analog 1, 4) are structurally rigid and may reduce metabolic degradation compared to alkyl or aryl groups .

Pyran-4-one Substituents: 2-Oxo-2-phenylethoxy (target) vs. 4-nitrobenzyloxy (Analog 3, 4): The nitro group in the latter introduces strong electron-withdrawing effects, which could modulate reactivity in biological systems (e.g., redox interactions) .

Synthetic Considerations: Arylpiperazine coupling methods (e.g., reactions with butanoic acid derivatives in Analog 2) are common in synthesizing such compounds, as noted in .

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